4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one
Description
Properties
CAS No. |
70687-99-9 |
|---|---|
Molecular Formula |
C21H33NO2S |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
4-methyl-3-octyl-5-(4-propan-2-ylsulfanylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H33NO2S/c1-5-6-7-8-9-10-15-22-17(4)20(24-21(22)23)18-11-13-19(14-12-18)25-16(2)3/h11-14,16-17,20H,5-10,15H2,1-4H3 |
InChI Key |
UMRYNDVEINOMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(C(OC1=O)C2=CC=C(C=C2)SC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Example Preparation of 4-Methyl-5-phenyl-2-oxazolidinone
A well-documented method for preparing 4-methyl-5-phenyl-2-oxazolidinone involves:
- Reacting (1S,2R)-norephedrine with diethyl carbonate in toluene under reflux.
- Removal of ethanol by Dean-Stark apparatus to drive the reaction.
- Addition of sodium methoxide to promote cyclization.
- Crystallization of the oxazolidinone product upon cooling.
This method yields the oxazolidinone in high purity and yield (~97%) and is scalable for industrial applications.
Incorporation of the Octyl Side Chain at the 3-Position
The octyloxazolidinone moiety suggests an octyl substituent at the 3-position of the oxazolidinone ring. This can be introduced by:
- Using an amino alcohol precursor with an octyl side chain.
- Alkylation of the oxazolidinone ring at the 3-position using octyl halides under basic conditions.
The choice of method depends on the stability of the oxazolidinone ring and the reactivity of the octylating agent.
Representative Data Table: Preparation Parameters and Yields of Related Compounds
Detailed Research Findings and Considerations
- Reaction Conditions: Mild to moderate temperatures (0–125 °C) are typical, with inert atmospheres used for sensitive reductions (e.g., LiAlH4 reductions).
- pH Control: Critical in thiazole ring formation to optimize yield and purity, with alkaline conditions (pH 8–11) used for extraction and purification steps.
- Purification: Extraction with organic solvents (dichloromethane, ether, ethyl acetate) followed by reduced pressure distillation or crystallization is standard to isolate pure products.
- Yield Optimization: Use of Dean-Stark apparatus and controlled addition of reagents improves cyclization efficiency and product crystallinity.
- Scalability: The described methods are amenable to scale-up due to straightforward reagents and reaction setups.
Chemical Reactions Analysis
Potential Reaction Mechanisms
While direct reaction data for this compound is limited, its structural features suggest reactivity analogous to related oxazolidinones. Key reaction pathways include:
Hydrolysis of the Oxazolidinone Ring
The oxazolidinone ring system is susceptible to hydrolysis under acidic or basic conditions, potentially yielding amino acids or related compounds. For example, similar oxazolidinones undergo ring-opening hydrolysis to form diols or amino alcohols .
Reaction Example :
Substitution at the Sulfur Atom
The (1-methylethyl)sulfanyl group on the phenyl ring may participate in nucleophilic substitution reactions. For instance, under electrophilic conditions, the sulfur atom could act as a leaving group, leading to C-S bond cleavage.
Reaction Example :
\text{Ar-S-CH(CH}_3\text{)_2} + \text{Nu}^- \xrightarrow{\text{Base}} \text{Ar-Nu} + \text{HS-CH(CH}_3\text{)_2}
Oxidation of the Sulfur Atom
The thioether group (-S-) could undergo oxidation to form sulfoxides or sulfones. This reaction is common in sulfur-containing organic compounds and typically requires oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reaction Example :
\text{Ar-S-CH(CH}_3\text{)_2} \xrightarrow{\text{Oxidizer}} \text{Ar-SO-CH(CH}_3\text{)_2}
Alkylation/Acylation of the Octyl Chain
The terminal octyl group may participate in alkylation or acylation reactions, though its primary alkyl structure limits reactivity compared to activated sites. For example:
Reaction Conditions and Catalysts
| Reaction Type | Conditions | Key Reagents |
|---|---|---|
| Hydrolysis | Acidic/basic aqueous solutions | HCl, NaOH |
| Sulfur Substitution | Polar aprotic solvents (DMF, THF) | Nucleophiles (e.g., CN⁻) |
| Oxidation | Mild oxidizing agents (H₂O₂, m-CPBA) | Protic solvents (H₂O, THF) |
| Alkylation/Acylation | Alkyl halides or acyl chlorides | Bases (e.g., NaH, K₂CO₃) |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H33NO2S
- Molecular Weight : 365.57 g/mol
- CAS Registry Number : 70687-99-9
The compound features an oxazolidinone ring, which is known for its role in antibiotic activity. The presence of the thioether group and the octyl chain contributes to its lipophilicity, potentially enhancing its bioavailability.
Antimicrobial Properties
Research indicates that 4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's structure allows it to interact with bacterial ribosomes, inhibiting protein synthesis, similar to other oxazolidinones like linezolid .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on different cancer cell lines, showing promise in inducing apoptosis in malignant cells. The mechanism of action may involve the modulation of signaling pathways related to cell survival and proliferation .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various therapeutic areas:
- Antimicrobial Activity :
- Anticancer Studies :
-
Pharmacological Evaluations :
- Ongoing research aims to evaluate the pharmacokinetics and toxicity profiles of this compound to better understand its safety and efficacy in clinical settings.
Mechanism of Action
The mechanism of action of 4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, affecting cell proliferation and apoptosis, which is relevant for its anticancer properties.
Comparison with Similar Compounds
4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections. Unlike 4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one, linezolid has a different substitution pattern and is specifically designed for its antibacterial activity.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid but with improved potency and a broader spectrum of activity.
The uniqueness of 4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and implications in pharmacology.
Chemical Structure and Properties
The chemical structure of 4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one can be represented as follows:
- Molecular Formula : C19H29NOS
- Molecular Weight : 321.51 g/mol
- IUPAC Name : 4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:
- Formation of the oxazolidinone ring through cyclization.
- Introduction of the octyl side chain via alkylation reactions.
- Incorporation of the thioether group through nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds with similar oxazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methyl-5-[4-thiophenyl]-3-octyloxazolidin-2-one | Staphylococcus aureus | 32 µg/mL |
| 4-Methyl-5-[4-(1-methylethyl)thio]phenyl derivatives | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have suggested that oxazolidinone derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases.
Case Study:
A study involving a series of oxazolidinone derivatives demonstrated that certain modifications enhanced their anti-inflammatory activity, leading to a decrease in tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures .
Cytotoxicity and Cancer Research
Preliminary studies have indicated that 4-Methyl-5-[4-thiophenyl]-3-octyloxazolidin-2-one exhibits cytotoxic effects against cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, potentially through the activation of caspase pathways.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Q & A
Synthesis and Optimization
Basic Question: Q. What are the typical synthetic routes for 4-methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one, and what challenges arise during its preparation? The compound is synthesized via condensation reactions, often involving oxazolidinone precursors and thioether-containing aromatic aldehydes. A common approach includes reacting 3-octyl-2-oxazolidinone with 4-[(1-methylethyl)thio]benzaldehyde under basic conditions (e.g., sodium hydroxide in ethanol) to form the imine intermediate, followed by cyclization . Challenges include controlling regioselectivity, avoiding side reactions (e.g., over-oxidation of the thioether group), and achieving high yields due to steric hindrance from the octyl chain.
Advanced Question: Q. How can reaction conditions be optimized to improve the stereochemical purity of the oxazolidinone core? Stereochemical control requires precise optimization of solvent polarity (e.g., dichloromethane for low polarity), temperature (0–5°C to slow racemization), and catalytic bases (e.g., trimethylamine for mild conditions). Chiral HPLC or capillary electrophoresis should be employed post-synthesis to quantify enantiomeric excess. Computational modeling (e.g., DFT) can predict transition-state energetics to guide solvent/catalyst selection .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are critical for confirming the structure of this compound? Key techniques include:
- NMR : H and C NMR to verify the oxazolidinone ring (C=O at ~175 ppm) and thioether-linked phenyl group (aromatic protons at 6.5–7.5 ppm).
- IR : Stretching frequencies for C=O (~1740 cm) and C–S (~680 cm).
- Mass Spectrometry : High-resolution MS to confirm the molecular ion ([M+H] expected at m/z 407.2) .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in tautomeric forms or non-covalent interactions? Single-crystal X-ray diffraction provides definitive proof of molecular geometry, including the conformation of the octyl chain and thioether orientation. For tautomerism (e.g., keto-enol forms), synchrotron radiation sources enhance resolution. Hydrogen bonding between the oxazolidinone carbonyl and adjacent substituents can be mapped to predict stability .
Biological Activity and Mechanism
Basic Question: Q. What in vitro assays are suitable for evaluating this compound’s potential as an enzyme inhibitor?
- Tyrosinase Inhibition : Spectrophotometric assays using L-DOPA as a substrate, monitoring dopachrome formation at 475 nm.
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC calculations .
Advanced Question: Q. How does the thioether substituent influence binding affinity to biological targets? Molecular docking (e.g., AutoDock Vina) reveals that the (1-methylethyl)thio group enhances hydrophobic interactions with enzyme active sites (e.g., tyrosinase’s copper center). Comparative studies with des-thioether analogs show reduced activity, confirming the substituent’s role in stabilizing ligand-receptor complexes via π-sulfur interactions .
Data Contradictions and Reproducibility
Basic Question: Q. How should researchers address discrepancies in reported antibacterial activity across studies? Variables include:
- Strain Variability : Use standardized strains (e.g., ATCC controls).
- Compound Purity : Validate via HPLC (>95% purity).
- Assay Conditions : Fixed pH (7.4) and temperature (37°C) to minimize variability .
Advanced Question: Q. What statistical methods reconcile conflicting SAR data for oxazolidinone derivatives? Multivariate analysis (e.g., PCA or PLS regression) identifies key descriptors (e.g., logP, polar surface area) driving activity. Meta-analyses of IC datasets with Bayesian modeling quantify uncertainty and highlight outliers due to synthetic impurities .
Computational and Mechanistic Studies
Advanced Question: Q. How can QSAR models guide the design of analogs with improved pharmacokinetics? 3D-QSAR (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic fields predicts how structural modifications (e.g., shortening the octyl chain) affect bioavailability. ADMET predictors (e.g., SwissADME) forecast blood-brain barrier penetration and CYP450 interactions .
Advanced Question: Q. What molecular dynamics (MD) simulations reveal about the compound’s stability in aqueous environments? All-atom MD simulations (e.g., GROMACS) over 100 ns trajectories show the octyl chain’s conformational flexibility and its role in forming micelle-like aggregates, which may reduce solubility. Free-energy calculations (MM/PBSA) quantify solvation penalties, guiding co-solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
